molecular formula C15H19N3OS2 B5874787 N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B5874787
M. Wt: 321.5 g/mol
InChI Key: KYTZHZKQDHKRAE-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide, also known as TAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TAT is a thiadiazole derivative that has been synthesized using various methods, including the reaction of 2-amino-5-tert-butylthiazole with 4-tert-butylbenzyl chloride and thiosemicarbazide. The compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. However, studies have shown that N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cell survival.
Biochemical and Physiological Effects
N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been found to have various biochemical and physiological effects. In cancer cells, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In the brain, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a role in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide in lab experiments include its high purity and stability, as well as its potential applications in various fields of research. However, the limitations of using N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has not been fully evaluated, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide. One area of research is the development of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide analogs with improved solubility and bioavailability. Another area of research is the evaluation of the toxicity of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide in vivo, which will provide important information for its potential use in clinical applications. Additionally, further research is needed to fully understand the mechanism of action of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 2-amino-5-tert-butylthiazole with 4-tert-butylbenzyl chloride and thiosemicarbazide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain pure N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide. The yield of the synthesis process ranges from 60% to 80%.

Scientific Research Applications

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been found to have potential applications in various fields of scientific research. In cancer treatment, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10(19)16-13-17-18-14(21-13)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTZHZKQDHKRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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